molecular formula C30H57O3PS B3336789 Tri-i-butyl(methyl)phosphonium tosylate CAS No. 374683-35-9

Tri-i-butyl(methyl)phosphonium tosylate

Cat. No.: B3336789
CAS No.: 374683-35-9
M. Wt: 528.8 g/mol
InChI Key: WYBDAYBFOCKDRR-UHFFFAOYSA-M
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Description

Tri-i-butyl(methyl)phosphonium tosylate is an ionic liquid with the molecular formula C20H37O3PS. It is known for its unique physicochemical properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . This compound is widely used in various scientific and industrial applications due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-i-butyl(methyl)phosphonium tosylate can be synthesized through a quaternization reaction. The process involves the reaction of tri-i-butylphosphine with methyl iodide to form tri-i-butyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium tosylate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tri-i-butyl(methyl)phosphonium tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-i-butyl(methyl)phosphonium tosylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tri-i-butyl(methyl)phosphonium tosylate involves its ability to stabilize transition states and intermediates in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating the formation and stabilization of reactive species. This interaction enhances the efficiency and selectivity of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-i-butyl(methyl)phosphonium tosylate is unique due to its combination of high thermal stability, low volatility, and excellent solubility. These properties make it a versatile and valuable compound in various applications, distinguishing it from other similar phosphonium salts .

Properties

IUPAC Name

4-methylbenzenesulfonate;methyl-bis(2-methylpropyl)-tetradecylphosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H50P.C7H8O3S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24(6,20-22(2)3)21-23(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h22-23H,7-21H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBDAYBFOCKDRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](C)(CC(C)C)CC(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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